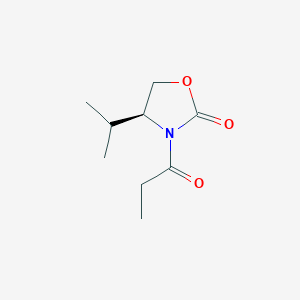

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic nomenclature of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and oxygen atoms. The preferred International Union of Pure and Applied Chemistry name for this compound is (4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one, which explicitly indicates the stereochemical configuration at the chiral center. This naming system incorporates the Cahn-Ingold-Prelog priority rules to designate the absolute configuration, with the (4S) descriptor specifying the spatial arrangement of substituents around the stereogenic carbon atom at position 4 of the oxazolidinone ring.

The compound's systematic name reflects its structural components: the oxazolidin-2-one core represents a five-membered heterocyclic ring containing both nitrogen and oxygen atoms with a carbonyl group at position 2. The propanoyl substituent at nitrogen (position 3) and the propan-2-yl (isopropyl) group at carbon (position 4) complete the molecular framework. Alternative systematic names include (4S)-4-isopropyl-3-propanoyl-1,3-oxazolidin-2-one and (S)-4-isopropyl-3-propionyloxazolidin-2-one, all of which maintain consistency with International Union of Pure and Applied Chemistry guidelines while providing equivalent structural information.

The stereochemical descriptors associated with this compound extend beyond the basic (S) configuration to include detailed conformational preferences. The molecular structure exhibits specific torsional angles and ring conformations that influence its chemical reactivity and biological activity. The Chemical Abstracts Service registry number 77877-19-1 provides a unique identifier for this specific stereoisomer, distinguishing it from the corresponding (R)-enantiomer, which carries the Chemical Abstracts Service number 89028-40-0.

| Nomenclature Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one |

| Chemical Abstracts Service Number | 77877-19-1 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Stereochemical Configuration | (S) at C-4 |

| InChI Key | HOWPHXVPNNPSAZ-SSDOTTSWSA-N |

特性

IUPAC Name |

(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPHXVPNNPSAZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357402 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77877-19-1 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Acylation of (4S)-4-Isopropyl-1,3-oxazolidin-2-one

Reaction Overview

The primary method for preparing (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone involves the acylation of (4S)-4-isopropyl-1,3-oxazolidin-2-one with propionic acid anhydride under basic conditions in tetrahydrofuran (THF) solvent. The reaction is typically catalyzed or facilitated by triethylamine and lithium chloride at low temperatures, ensuring high selectivity and yield.

Detailed Procedure and Conditions

- Stage 1: (4S)-4-isopropyl-1,3-oxazolidin-2-one is dissolved in tetrahydrofuran.

- Additives: Lithium chloride (36 g) and triethylamine (10 g) are added slowly to the reaction mixture at 0°C.

- Stirring: The mixture is stirred for 30 minutes to allow for complete activation.

- Stage 2: Propionic acid anhydride (106 g) is added dropwise over 30 minutes while maintaining the temperature between 0 and 20°C.

- Reaction Time: The reaction mixture is stirred for an additional 1 to 1.5 hours at room temperature.

- Workup: The reaction is quenched by adding saturated aqueous sodium chloride solution, followed by extraction with ethyl acetate.

- Purification: The organic phase is washed with hydrochloric acid (1.5 N), aqueous sodium chloride solution, dried, filtered, and distilled to yield the product.

Yield and Characterization

- Yield: Approximately 99% under optimized conditions.

- Physical State: Colorless oil.

- NMR Data: $$^{1}H$$ NMR (300 MHz, CDCl3) shows characteristic multiplets and doublets consistent with the structure.

| Parameter | Details |

|---|---|

| Starting Material | (4S)-4-isopropyl-1,3-oxazolidin-2-one |

| Reagents | Triethylamine, lithium chloride, propionic acid anhydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to 20°C |

| Reaction Time | 2 hours (total) |

| Yield | 99% |

| Product Form | Colorless oil |

This method is straightforward, scalable, and provides excellent yield and stereochemical purity.

Preparation via Propionyl Chloride and n-Butyllithium Route

Reaction Overview

An alternative method involves the lithiation of (4S)-isopropyl-2-oxazolidinone followed by acylation with propionyl chloride at very low temperatures (-75°C). This approach is well-documented in Organic Syntheses and is notable for its high stereochemical control.

Detailed Procedure

- Setup: An oven-dried flask is flushed with argon and charged with dry THF and (4S)-isopropyl-2-oxazolidinone.

- Cooling: The mixture is cooled to -75°C in a dry ice-acetone bath.

- Lithiation: n-Butyllithium (2.57 M in hexane) is added dropwise over 20 minutes, maintaining the temperature below -72°C.

- Stirring: The mixture is stirred at -75°C for 25 minutes.

- Acylation: Propionyl chloride is added dropwise over 10 minutes, keeping the temperature below -73°C.

- Reaction Time: The mixture is stirred for 30 minutes at this temperature.

- Quenching: The reaction is quenched with saturated aqueous ammonium chloride.

- Extraction and Purification: The mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the desired compound.

Yield and Product Information

- Yield: Approximately 89%.

- Physical State: Colorless oil.

- Advantages: This method provides excellent stereochemical control due to the low-temperature lithiation step, which minimizes side reactions and racemization.

| Parameter | Details |

|---|---|

| Starting Material | (4S)-isopropyl-2-oxazolidinone |

| Reagents | n-Butyllithium, propionyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -75°C |

| Reaction Time | ~1 hour |

| Yield | 89% |

| Purification | Silica gel chromatography |

This method is preferred when high stereochemical purity is critical, despite requiring more stringent temperature control.

Comparative Analysis of Preparation Methods

| Feature | Method 1: Propionic Anhydride Acylation | Method 2: Propionyl Chloride & n-BuLi Lithiation |

|---|---|---|

| Starting Material | (4S)-4-isopropyl-1,3-oxazolidin-2-one | (4S)-isopropyl-2-oxazolidinone |

| Reagents | Triethylamine, lithium chloride, propionic anhydride | n-Butyllithium, propionyl chloride |

| Solvent | THF | THF |

| Temperature Range | 0 to 20°C | -75°C |

| Reaction Time | ~2 hours | ~1 hour |

| Yield | 99% | 89% |

| Purification | Extraction, washing, distillation | Silica gel chromatography |

| Advantages | High yield, simple conditions | High stereochemical control |

| Limitations | Requires careful control of reagents | Requires low temperature and careful handling |

Research Findings and Notes

- The use of lithium chloride and triethylamine in the first method facilitates the activation of the oxazolidinone nitrogen, enhancing the acylation efficiency.

- The low-temperature lithiation in the second method prevents racemization and side reactions, making it suitable for sensitive chiral substrates.

- Both methods provide high yields with minimal impurities when performed under controlled conditions.

- The choice of method depends on the scale, available equipment (especially cooling capacity), and required stereochemical purity.

- Characterization by $$^{1}H$$ NMR confirms the expected chemical shifts corresponding to the oxazolidinone ring, isopropyl group, and propionyl substituent.

Summary Table of Key Parameters

| Parameter | Method 1: Propionic Anhydride | Method 2: Propionyl Chloride |

|---|---|---|

| Yield (%) | 99 | 89 |

| Temperature (°C) | 0 to 20 | -75 |

| Reaction Time (hours) | 2 | 1 |

| Purification | Distillation | Column Chromatography |

| Stereochemical Integrity | High | Very High |

| Scale-up Potential | Good | Moderate due to low temp. |

化学反応の分析

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted oxazolidinones.

科学的研究の応用

Pharmaceutical Development

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of drugs targeting specific diseases, especially in the realms of anti-infectives and anti-cancer therapies.

Case Study: Synthesis of Cholestenoic Acid

One notable application is its use as a building block for synthesizing (25S)-cholestenoic-26-acid, a potent ligand for the hormonal DAF-12 receptor in Caenorhabditis elegans . This synthesis highlights the compound's relevance in developing biologically active molecules.

Chiral Catalysis

The compound plays a crucial role in asymmetric synthesis, facilitating the creation of chiral compounds essential for many active pharmaceutical ingredients (APIs). Its structure supports various reactions that require chirality, making it invaluable in organic synthesis.

Data Table: Chiral Catalysis Applications

| Application | Description |

|---|---|

| Asymmetric Synthesis | Utilized to create chiral intermediates for APIs |

| Chiral Auxiliary | Functions as a chiral auxiliary in various organic reactions |

Biochemical Research

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways. This application aids researchers in understanding biological processes and disease mechanisms.

Example: Enzyme Activity Studies

Research has demonstrated its utility in examining the effects of various compounds on enzyme activity, providing insights into metabolic pathways that are crucial for drug development .

Material Science

The compound is also explored within material science, particularly in developing specialty polymers and materials. Its incorporation enhances properties such as thermal stability and mechanical strength, which are critical for various industrial applications.

Data Table: Material Properties Enhancement

| Property Enhanced | Impact |

|---|---|

| Thermal Stability | Improved performance under heat |

| Mechanical Strength | Increased durability and resistance |

Food Industry

In the food industry, this compound is investigated for its potential use as a flavoring agent or preservative. Its chemical properties may contribute to formulating food products with enhanced taste and extended shelf-life.

Potential Applications

- Flavoring agent in processed foods

- Preservative to improve product longevity

作用機序

The mechanism by which (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone with its enantiomer, structural analogs, and related oxazolidinones.

Table 1: Comparison of Enantiomeric Pair

Key Insight : The enantiomers exhibit identical physical properties (e.g., molecular weight, boiling point) but opposite optical rotations, enabling stereodivergent synthesis .

Table 2: Structural Analogs and Derivatives

Key Insights :

Substituent Effects: The 3-propionyl group in this compound enhances its reactivity in acylations compared to non-acylated analogs .

Steric vs. Electronic Modulation : Replacing the isopropyl group with a benzyl group increases steric hindrance, favoring selective reactions in congested environments .

Table 3: Physicochemical Comparison with Base Oxazolidinone

Key Insight: Functionalization of the oxazolidinone core with isopropyl and propionyl groups significantly enhances its utility in asymmetric synthesis .

Research Findings and Industrial Relevance

Synthetic Efficiency : The compound’s synthesis via microwave-assisted methods achieves >90% yield per step, aligning with green chemistry principles .

Scale-Up : Production scales up to kilograms, indicating industrial viability .

Discrepancies and Limitations

- Boiling Point Data : Some sources omit this parameter , necessitating experimental verification for critical applications.

生物活性

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 70-73 °C

- Boiling Point : 291.1 ± 7.0 °C at 760 mmHg

- Flash Point : 129.9 ± 18.2 °C

Applications in Biological Research

This compound serves as a building block for synthesizing various biologically active compounds, including:

- (25S)-cholestenoic-26-acid : A potent ligand for the hormonal DAF-12 receptor in Caenorhabditis elegans.

- Doliculide : A cytotoxic cyclodepsipeptide derived from marine sources.

These derivatives are significant in studying hormonal pathways and developing therapeutic agents against various diseases .

Antitumor Activity

Research indicates that analogs of oxazolidinones, including this compound, exhibit notable antitumor properties. For instance, studies have shown that certain oxazolidinone derivatives can inhibit the growth of multidrug-resistant cancer cell lines by interfering with tubulin dynamics, similar to the mechanism of action observed with paclitaxel .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Its structural similarity to known pharmacophores allows it to modulate biological responses effectively.

Synthesis and Biological Evaluation

A study published in Organic & Biomolecular Chemistry detailed the synthesis of this compound and its derivatives, highlighting their biological evaluations against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, suggesting their potential as lead compounds in anticancer drug development .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antitumor | |

| (25S)-cholestenoic acid | Hormonal receptor ligand | |

| Doliculide | Cytotoxic agent |

Pharmacological Studies

Pharmacological studies have indicated that oxazolidinones can enhance drug effects through chirality introduced during synthesis. This chirality can significantly influence the pharmacokinetics and pharmacodynamics of the resulting drugs, making them more effective against specific targets .

Q & A

Q. What are the standard methods for characterizing the purity and enantiomeric excess (ee) of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone?

- Methodological Answer : Purity is typically assessed via gas chromatography (GC) with a minimum threshold of ≥97% . Enantiomeric excess is determined using optical rotation measurements ([α]20D = 87–91° neat) and chiral chromatography, ensuring ≥98% ee . Nuclear Magnetic Resonance (¹H NMR) and infrared (IR) spectroscopy further confirm structural integrity . Researchers should cross-validate purity using complementary techniques (e.g., HPLC) if discrepancies arise.

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in tightly sealed containers away from light and oxidizing agents . Long-term storage may lead to degradation, necessitating periodic reanalysis via GC or NMR . Stability tests under varying temperatures (e.g., 25°C vs. 4°C) and humidity levels are advised to establish compound-specific shelf-life .

Advanced Research Questions

Q. How can researchers address contradictions between reported stability data and observed decomposition in experimental settings?

- Methodological Answer : While the compound is labeled as "stable under proper conditions" , decomposition products (e.g., CO, NOx) suggest sensitivity to heat or incompatible materials. Design accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds . Pair with real-time monitoring via GC-MS to correlate decomposition pathways with storage variables.

Q. What strategies are recommended for ensuring enantiomeric fidelity in synthetic applications of this oxazolidinone?

- Methodological Answer : The compound’s chiral center (S-configuration) and high ee (≥98%) make it suitable as a chiral auxiliary . To preserve stereochemical integrity, conduct reactions under inert atmospheres (N₂/Ar) and minimize exposure to protic solvents. Validate enantiomeric retention using polarimetry or chiral HPLC post-synthesis. Comparative studies with its (R)-enantiomer (if available) can isolate stereodependent reactivity .

Q. How should researchers design hazard mitigation protocols given limited toxicological data?

- Methodological Answer : Despite no classified hazards , assume potential risks based on structural analogs (e.g., oxazolidinones with known irritancy). Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, safety goggles) . Preclinical toxicity screening (e.g., Ames test for mutagenicity) is recommended for labs incorporating this compound into novel synthetic pathways .

Q. What analytical approaches resolve discrepancies in purity metrics from different suppliers?

- Methodological Answer : Cross-validate supplier data (e.g., GC purity vs. chiral assays) using orthogonal methods:

- HPLC-MS : Detects low-abundance impurities.

- Elemental Analysis : Confirms molecular formula (C₉H₁₅NO₃) .

- Comparative NMR : Benchmarks against published spectra . Document batch-specific variations and establish in-house quality control criteria.

Synthetic and Mechanistic Considerations

Q. How can the oxazolidinone ring’s reactivity be leveraged in asymmetric catalysis?

- Methodological Answer : The propionyl and isopropyl groups enhance steric bias, facilitating asymmetric induction in aldol or Mannich reactions. Mechanistic studies (e.g., DFT calculations) can predict transition-state geometries. Experimental validation via kinetic resolution experiments or X-ray crystallography of intermediates is critical .

Q. What steps are necessary to optimize reaction yields when using this compound as a building block?

- Methodological Answer : Screen solvents for compatibility (e.g., dichloromethane vs. THF) and monitor reaction progress via in-situ IR or LC-MS. Temperature gradients (0°C to reflux) and catalyst loadings (e.g., Lewis acids) should be systematically varied. Post-reaction purification via flash chromatography (silica gel) or recrystallization ensures high recovery of enantiopure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。